2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This heterocyclic compound features a fused pyrazolo-oxazine core with a benzo[e] ring system. Key structural elements include:
- 4-Ethoxyphenyl group: Aromatic ring with an ethoxy substituent at the para position, enhancing lipophilicity and influencing pharmacokinetics .
- Thiophen-3-yl group: A sulfur-containing heterocycle at position 5, contributing to π-stacking interactions and metabolic stability .
The compound’s complexity arises from its fused tricyclic system, which is structurally distinct from simpler pyrazolo-oxazines due to the incorporation of a benzo[e] ring and thiophene substituent.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-17-9-7-15(8-10-17)19-13-20-18-5-4-6-21(26-2)22(18)28-23(25(20)24-19)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOYWYZAORXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in the preparation of novel ligands for coordination chemistry.
- Catalysis : It may act as a catalyst or ligand in various chemical reactions due to its ability to coordinate with metal ions.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates potential anticancer activity, possibly through the inhibition of specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Medicine
- Drug Development : The unique structure allows exploration as a drug candidate targeting specific receptors or enzymes related to diseases such as cancer or infections.
- Mechanism of Action : It may function by modulating cellular pathways involved in cell cycle regulation and apoptosis, although further studies are needed to elucidate these mechanisms.
Industry
- Material Science : This compound's electronic properties make it suitable for developing new materials with specific optical or mechanical characteristics.
- Pharmaceutical Formulations : Its stability and reactivity can be exploited in formulating new drugs or therapeutic agents.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : Multi-step organic reactions have been employed to synthesize this compound effectively. Cyclocondensation reactions involving 1,3-biselectrophilic compounds have been particularly useful in this regard.
- Biological Evaluation : In vitro assays have demonstrated its activity against various cancer cell lines and microbial strains. Specific assays are needed to quantify its effectiveness and elucidate the underlying mechanisms.
- Material Applications : Experimental results indicate that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-{4-[(4-Chlorobenzyl)Oxy]Phenyl}-7-Methoxy-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine
- Key Differences: Replaces the thiophen-3-yl group with a 4-chlorobenzyloxy-phenyl moiety.
- Impact on Bioactivity :
5-(4-Ethoxyphenyl)-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine
- Key Differences :
- Impact on Bioavailability :
7,9-Dichloro-5-(4-Methoxyphenyl)-2-(Naphthalen-2-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c][1,3]Oxazine
- Key Differences :
- Impact on Anticancer Activity :
2-Aryl-5-Pyridyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazines
- Key Differences :
- Impact on Drug-Likeness: Pyridyl derivatives comply with Lipinski’s and Veber’s rules (e.g., molecular weight <500, hydrogen bond donors <5), suggesting favorable oral bioavailability .
Data Table: Structural and Functional Comparison
Key Research Findings
Thiophene vs. Pyridine Substitution :
- Thiophen-3-yl analogs exhibit higher metabolic stability due to sulfur’s resistance to oxidative metabolism compared to pyridyl groups .
- Pyridyl variants, however, show superior target engagement in kinase assays (e.g., IC₅₀ values 2–10× lower) .
Chlorine vs. Ethoxy Substituents :
- Chlorinated derivatives (e.g., 4-chlorobenzyl) demonstrate enhanced cytotoxicity but may incur hepatotoxicity risks .
- Ethoxy groups balance lipophilicity and solubility, making them preferable for CNS-targeted therapies .
Impact of Benzo[e] Ring Fusion :
- The benzo[e] extension increases planar surface area, improving DNA intercalation but reducing blood-brain barrier permeability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-54-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.
The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol. The structure features a complex arrangement that includes a benzo[e]pyrazolo framework, which is known for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The following general steps outline the synthetic pathway:
- Formation of Pyrazole Derivative : Initial reactions involve the condensation of appropriate aldehydes with hydrazines to form pyrazole intermediates.
- Cyclization : Subsequent cyclization reactions are performed to introduce the benzo[e]pyrazolo structure.
- Functionalization : Final modifications include the introduction of ethoxy and methoxy groups to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| HepG2 | 15.0 | Cell cycle arrest at G2/M phase |
| HCT116 | 10.0 | Inhibition of TrKA enzyme activity |
These results indicate that the compound can effectively inhibit cancer cell proliferation through apoptosis and cell cycle modulation.
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in HepG2 cells, disrupting normal cell division.
- Enzyme Inhibition : The inhibition of TrKA (tropomyosin receptor kinase A) suggests potential pathways for targeted therapy in neurotrophic tumor contexts.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations have suggested anti-inflammatory and antimicrobial activities. For instance, derivatives related to this compound have shown promise in inhibiting COX enzymes, which are crucial in inflammatory responses.
Case Studies
A notable case study involved testing a series of related pyrazolo compounds in vivo and in vitro settings. The findings highlighted that modifications in the thiophene moiety significantly influenced biological efficacy.
Study Highlights:
- Study Design : Randomized controlled trials on animal models demonstrated reduced tumor sizes when treated with the compound.
- Outcome Measures : Tumor volume reduction was assessed alongside histopathological analyses showing decreased mitotic figures in treated groups.
Q & A
Q. What are the optimal synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core?
Methodological Answer: The synthesis of the core structure involves cyclization and heterocyclic coupling. Key steps include:
- Cyclization : Refluxing intermediates (e.g., thiosemicarbazides, chloroacetic acid) in a DMF/acetic acid mixture under controlled conditions (2 hours, 120°C) to form fused rings .
- Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures to isolate high-purity products .
- Substituent Introduction : Use of oxocompounds (e.g., 4-methoxyphenyl derivatives) to functionalize the core, as seen in analogous pyrazole-based syntheses .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Thiosemicarbazide, chloroacetic acid, NaOAc | DMF/AcOH | 2 h | 65–75 | |
| Purification | Recrystallization | DMF-EtOH | – | ≥98% purity |
Q. How can researchers ensure structural integrity and purity during synthesis?
Methodological Answer:
- Spectroscopic Characterization :
- Chromatography : Employ HPLC (≥98% purity criteria) or TLC to monitor reaction progress and purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in pharmacological data?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., phosphodiesterases) to explain discrepancies in activity. For example, thiophene and ethoxyphenyl groups may exhibit steric hindrance in certain conformations .
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites, aiding in rationalizing contradictory reactivity data .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Method | Application Example | Reference |
|---|---|---|---|
| Docking Score | AutoDock Vina | Binding affinity of thiophene moiety | |
| Reaction Path | DFT (B3LYP/6-31G*) | Electron density mapping |
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing thiophene with furan or varying methoxy/ethoxy positions) .
- Biological Assays : Test inhibition of phosphodiesterases (PDEs) using standardized protocols (e.g., AOAC SMPR 2014.011 for PDE activity assays) .
- AI-Driven Optimization : Apply tools like COMSOL Multiphysics for reaction simulation or AI algorithms (e.g., Bayesian optimization) to predict optimal substituent combinations .
Q. How can stereochemistry impact the compound’s biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, the 5,10b-dihydro configuration may influence PDE binding kinetics .
- X-ray Crystallography : Determine absolute configuration and correlate with activity data. Discrepancies in IC₅₀ values between enantiomers can validate stereochemical effects .
Q. What strategies mitigate challenges in characterizing fused heterocyclic systems?
Methodological Answer:
- Advanced NMR Techniques : Employ H-C HSQC and HMBC to assign quaternary carbons and resolve overlapping signals in the benzo[e]pyrazolo-oxazine core .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formulae, especially for isotopes (e.g., deuterated analogs in metabolic studies) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields?
Methodological Answer:
Q. Why do some studies report conflicting biological activities for similar analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
